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molecular formula C10H13NO2 B8606661 (5-Cyclopropyl-6-methoxypyridin-2-yl)methanol

(5-Cyclopropyl-6-methoxypyridin-2-yl)methanol

Cat. No. B8606661
M. Wt: 179.22 g/mol
InChI Key: IPVGQZZHVINXGS-UHFFFAOYSA-N
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Patent
US08822503B2

Procedure details

Manganese dioxide (67 g) was added to a solution of (5-cyclopropyl-6-methoxypyridin-2-yl)methanol (14.1 g) in chloroform (200 mL), and the mixture was stirred at 65° C. for one hour. The reaction solution was filtered through celite and the filtrate was concentrated to give 5-cyclopropyl-6-methoxypyridine-2-carbaldehyde (11 g, 85%).
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
67 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[CH:6][C:7]([CH2:12][OH:13])=[N:8][C:9]=2[O:10][CH3:11])[CH2:3][CH2:2]1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH:1]1([C:4]2[CH:5]=[CH:6][C:7]([CH:12]=[O:13])=[N:8][C:9]=2[O:10][CH3:11])[CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
C1(CC1)C=1C=CC(=NC1OC)CO
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
67 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 65° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C=1C=CC(=NC1OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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